molecular formula C9H10O B3194743 (Z)-4-(1-Propenyl)phenol CAS No. 85960-81-2

(Z)-4-(1-Propenyl)phenol

Cat. No. B3194743
CAS RN: 85960-81-2
M. Wt: 134.17 g/mol
InChI Key: UMFCIIBZHQXRCJ-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-4-(1-Propenyl)phenol” is a chemical compound that is part of the phenol family . Phenols are known to readily react with the hydroxyl radical (OH˙), which is the most powerful atmospheric oxidant and is also most often used in advanced oxidation processes (AOP) for wastewater treatment .


Synthesis Analysis

The synthesis of “(Z)-4-(1-Propenyl)phenol” can involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of “(Z)-4-(1-Propenyl)phenol” is similar to that of other phenols, with the addition of a propenyl group . The position of substituents on the aromatic ring is important for the formation of adducts .


Chemical Reactions Analysis

In terms of chemical reactions, “(Z)-4-(1-Propenyl)phenol” can undergo a variety of transformations. For instance, it can be involved in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-4-(1-Propenyl)phenol” are similar to those of other phenols. It is known to readily react with the hydroxyl radical (OH˙), especially at higher temperatures .

Mechanism of Action

The mechanism of action of “(Z)-4-(1-Propenyl)phenol” involves the reaction with the hydroxyl radical (OH˙). This reaction is temperature-dependent and the kinetics is dependent on the substituents in the aromatic ring .

Future Directions

Future research on “(Z)-4-(1-Propenyl)phenol” could focus on further developing the synthesis process, exploring new chemical reactions, and investigating its potential applications in various fields . The selective hydrogenation of phenol to cyclohexane or cyclohexanol over a bifunctional Pd/NaY catalyst by regulating the solvent polarity is a promising area of research .

properties

CAS RN

85960-81-2

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

4-[(Z)-prop-1-enyl]phenol

InChI

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2-

InChI Key

UMFCIIBZHQXRCJ-IHWYPQMZSA-N

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)O

SMILES

CC=CC1=CC=C(C=C1)O

Canonical SMILES

CC=CC1=CC=C(C=C1)O

Other CAS RN

85960-81-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-(1-Propenyl)phenol
Reactant of Route 2
(Z)-4-(1-Propenyl)phenol
Reactant of Route 3
Reactant of Route 3
(Z)-4-(1-Propenyl)phenol
Reactant of Route 4
Reactant of Route 4
(Z)-4-(1-Propenyl)phenol
Reactant of Route 5
Reactant of Route 5
(Z)-4-(1-Propenyl)phenol
Reactant of Route 6
Reactant of Route 6
(Z)-4-(1-Propenyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.